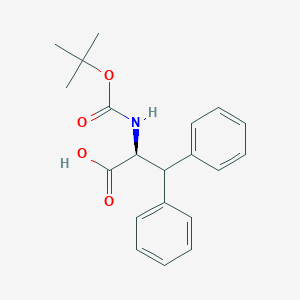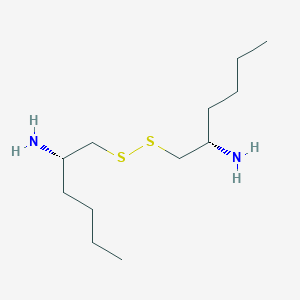
1-(2-Aminohexyldisulfanyl)hexan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminohexyldisulfanyl)hexan-2-amine, commonly known as SPDP, is a bifunctional cross-linking reagent that is widely used in biochemical research. It is a water-soluble compound that contains two reactive groups, a primary amine and a pyridyldithiol, which can be used to link proteins, peptides, and other biomolecules. SPDP is a versatile reagent that has been used in a variety of applications, including protein-protein cross-linking, antibody labeling, and drug delivery.
作用機序
The mechanism of action of SPDP is based on the reactivity of its two functional groups, the primary amine and the pyridyldithiol. The primary amine can react with carboxylic acids and other activated functional groups, while the pyridyldithiol can react with sulfhydryl groups. By using SPDP to cross-link proteins or other biomolecules, researchers can study the structure and function of these molecules in greater detail.
生化学的および生理学的効果
SPDP itself does not have any significant biochemical or physiological effects, as it is a synthetic compound that is not found naturally in the body. However, the cross-linking of proteins and other biomolecules using SPDP can have a variety of effects on cellular processes. For example, cross-linking can alter protein-protein interactions, affect enzyme activity, and modify cellular signaling pathways.
実験室実験の利点と制限
The advantages of using SPDP in lab experiments include its versatility, ease of use, and ability to cross-link a wide variety of biomolecules. Additionally, SPDP is water-soluble, which makes it easy to work with in aqueous solutions. However, there are also some limitations to using SPDP. For example, it can be difficult to control the degree of cross-linking, which can affect the results of experiments. Additionally, SPDP can be toxic to cells at high concentrations, which can limit its use in certain applications.
将来の方向性
There are several future directions for research involving SPDP. One area of interest is the development of new cross-linking reagents that are more specific or more efficient than SPDP. Additionally, researchers are exploring new applications for SPDP, such as the development of targeted drug delivery systems. Finally, there is ongoing research into the biochemical and physiological effects of cross-linking using SPDP, which could lead to new insights into cellular processes and disease mechanisms.
合成法
SPDP can be synthesized by reacting 2-mercaptoethanol with 2,2'-dipyridyl disulfide in the presence of triethylamine. The resulting pyridyldithiol intermediate is then reacted with 1,6-diaminohexane to form SPDP. The synthesis of SPDP is relatively straightforward and can be performed using standard laboratory techniques.
科学的研究の応用
SPDP has been widely used in scientific research as a cross-linking reagent. It can be used to link proteins and other biomolecules together, allowing researchers to study protein-protein interactions and other biochemical processes. SPDP has also been used in antibody labeling, where it can be used to attach fluorescent or radioactive tags to antibodies for imaging or detection purposes. Additionally, SPDP has been used in drug delivery, where it can be used to link drugs to targeting molecules for more efficient drug delivery.
特性
CAS番号 |
141364-75-2 |
|---|---|
製品名 |
1-(2-Aminohexyldisulfanyl)hexan-2-amine |
分子式 |
C12H28N2S2 |
分子量 |
264.5 g/mol |
IUPAC名 |
(2S)-1-[[(2S)-2-aminohexyl]disulfanyl]hexan-2-amine |
InChI |
InChI=1S/C12H28N2S2/c1-3-5-7-11(13)9-15-16-10-12(14)8-6-4-2/h11-12H,3-10,13-14H2,1-2H3/t11-,12-/m0/s1 |
InChIキー |
RZBYAJLLZSNUFB-UHFFFAOYSA-N |
異性体SMILES |
CCCC[C@@H](CSSC[C@H](CCCC)N)N |
SMILES |
CCCCC(CSSCC(CCCC)N)N |
正規SMILES |
CCCCC(CSSCC(CCCC)N)N |
同義語 |
BAHDS bis(2-aminohexyl)disulfide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



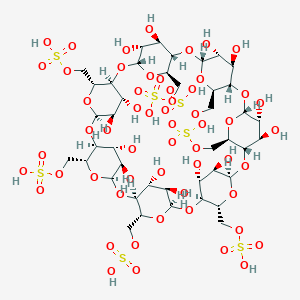
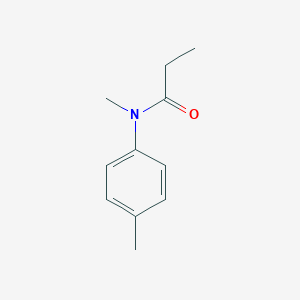


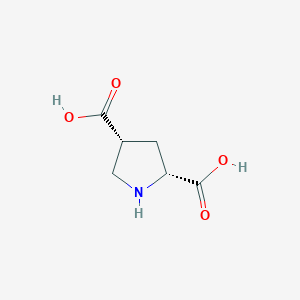
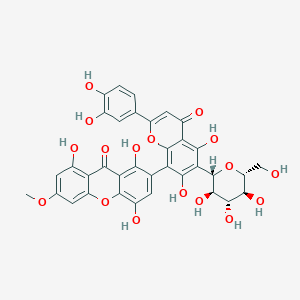


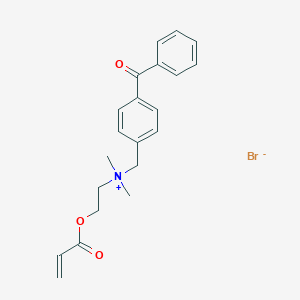
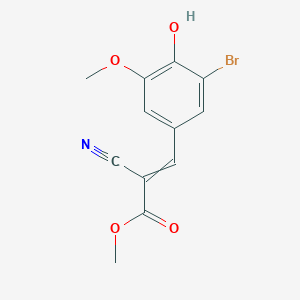
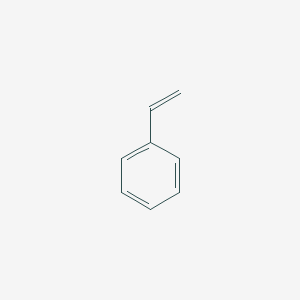
![(3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B137429.png)
